molecular formula C15H12N4OS B5859279 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone

2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone

Cat. No.: B5859279
M. Wt: 296.3 g/mol
InChI Key: VRGSMHJDVCYAOP-UHFFFAOYSA-N
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Description

2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone is a synthetic organic compound that belongs to the class of triazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Triazolobenzimidazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids or their derivatives.

    Introduction of the Methyl Group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Ethanone Moiety: This step may involve acylation reactions using acyl chlorides or anhydrides.

    Incorporation of the Thiophene Ring: Thiophene derivatives can be introduced through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the ethanone moiety, converting it to an alcohol.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the triazolobenzimidazole core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution but could include bases or acids as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazolobenzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-phenylethanone
  • 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(furan-2-yl)ethanone

Uniqueness

The presence of the thiophene ring in 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone may impart unique electronic properties and biological activities compared to its analogs with different aromatic rings.

Properties

IUPAC Name

2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-16-15-18(9-13(20)14-7-4-8-21-14)11-5-2-3-6-12(11)19(15)17-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGSMHJDVCYAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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